N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide
Description
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is a heterocyclic compound featuring a quinoxaline core linked to a 1,3,4-oxadiazole ring substituted with a 5-chlorothiophene moiety. This structure combines aromatic and electron-deficient regions, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by π-π stacking and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN5O2S/c16-12-6-5-11(24-12)14-20-21-15(23-14)19-13(22)10-7-17-8-3-1-2-4-9(8)18-10/h1-7H,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXDLUPBIPIGTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide is Coagulation factor X . This protein plays a critical role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
Biochemical Pathways
The inhibition of Coagulation factor X affects the coagulation cascade, a biochemical pathway responsible for blood clotting. The downstream effects of this inhibition could include a decrease in the formation of fibrin, the protein that forms the meshwork of a blood clot.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a decrease in the activity of Coagulation factor X, leading to a reduction in clot formation. This could potentially result in prolonged bleeding times or an increased risk of bleeding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-oxadiazole carboxamides, which are widely studied for their biological and physicochemical properties. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures. †Predicted using fragment-based methods.
Key Observations
Core Structure Variations: The target compound’s quinoxaline core distinguishes it from analogs with benzamide (e.g., ) or acetamide (e.g., ) backbones. Quinoxaline’s planar, electron-deficient aromatic system may enhance DNA intercalation or kinase inhibition compared to simpler aryl groups . Substitution at the oxadiazole ring’s 5-position with 5-chlorothiophene is common across analogs, suggesting its role in modulating lipophilicity and electronic properties.
Physicochemical Properties: The XLogP3 values range from 2.8 to 3.4, indicating moderate lipophilicity suitable for membrane permeability. The target compound’s predicted XLogP3 (3.1) aligns with this trend, though the quinoxaline moiety may slightly reduce hydrophobicity compared to benzamide derivatives (e.g., 3.4 for 4-methoxybenzamide ). Higher hydrogen-bond acceptors in the piperidine-sulfonyl derivative (8 vs.
Biological Implications: 4-Methoxybenzamide () and piperidine-sulfonylbenzamide () substituents introduce steric bulk and hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability.
Synthetic Accessibility: The synthesis of 1,3,4-oxadiazole carboxamides typically involves coupling activated carboxylic acids (e.g., 5-nitrofuran-2-carboxylic acid) with aminoxadiazole intermediates under anhydrous conditions, as seen in related quinoxaline derivatives . The target compound’s synthesis likely follows similar protocols, though yields may vary with the reactivity of the quinoxaline-2-carboxylic acid precursor.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide, and how can purity be maximized?
- Methodology : The synthesis typically involves cyclization reactions to form the oxadiazole ring, followed by coupling with quinoxaline-2-carboxamide. Key steps include:
- Cyclization : Use dehydrating agents (e.g., POCl₃) under reflux to form the oxadiazole core .
- Amide Coupling : Employ carbodiimides (e.g., DCC) or HOBt for efficient quinoxaline-carboxamide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC (C18 columns) ensures ≥95% purity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodology :
- NMR : ¹H and ¹³C NMR confirm the presence of the chlorothiophene (δ 6.8–7.2 ppm for thiophene protons) and oxadiazole (δ 8.3–8.6 ppm) moieties .
- IR : Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-N oxadiazole) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z 415.0523) .
Q. What are the key physicochemical stability considerations for this compound?
- Methodology :
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs) with HPLC monitoring. The oxadiazole ring is prone to hydrolysis under acidic conditions .
- Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition points (>200°C typical for oxadiazoles) .
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the quinoxaline moiety .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodology :
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., bacterial dihydrofolate reductase vs. human kinases) .
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MIC for bacteria vs. IC₅₀ for HeLa cells) to quantify potency variations .
- Orthogonal Assays : Combine enzyme inhibition (e.g., fluorescence-based kinase assays) with cellular apoptosis assays (Annexin V/PI staining) .
Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?
- Methodology :
- Scaffold Modifications : Synthesize analogs with substituent variations (e.g., replacing chlorothiophene with fluorophenyl) and test bioactivity .
- QSAR Modeling : Use Gaussian-based DFT calculations to correlate electronic parameters (e.g., HOMO-LUMO gaps) with antimicrobial log₁₀MIC values .
- Crystallography : Solve co-crystal structures with target enzymes (e.g., DNA gyrase) to identify critical binding interactions .
Q. What mechanistic insights exist for its interaction with bacterial efflux pumps or resistance mechanisms?
- Methodology :
- Efflux Inhibition Assays : Use ethidium bromide accumulation assays in Staphylococcus aureus strains overexpressing NorA pumps .
- Proteomic Profiling : LC-MS/MS identifies upregulated proteins in resistant strains after sub-MIC exposure .
- Synergy Studies : Test combination therapies with efflux pump inhibitors (e.g., reserpine) to reduce MIC values 4–8 fold .
Q. How can advanced analytical methods address purity and degradation challenges in pharmacokinetic studies?
- Methodology :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and analyze degradants via LC-QTOF-MS .
- Chiral Purity : Use chiral HPLC (Chiralpak IA column) to resolve enantiomers if asymmetric centers are present .
- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with deviations <0.3% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
